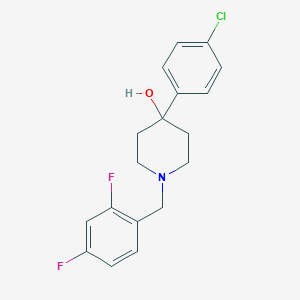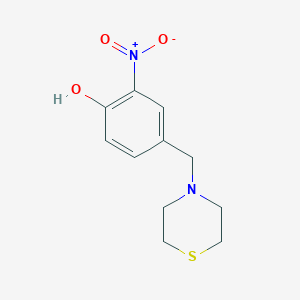
4-(4-chlorophenyl)-1-(2,4-difluorobenzyl)-4-piperidinol
Übersicht
Beschreibung
4-(4-chlorophenyl)-1-(2,4-difluorobenzyl)-4-piperidinol, also known as CPP, is a synthetic compound that has been extensively studied for its potential therapeutic applications. CPP belongs to the class of piperidinols, which are known for their analgesic and anxiolytic properties.
Wirkmechanismus
4-(4-chlorophenyl)-1-(2,4-difluorobenzyl)-4-piperidinol is a potent and selective agonist of the μ-opioid receptor, which is a G protein-coupled receptor that is involved in the modulation of pain, reward, and addiction. By activating the μ-opioid receptor, this compound produces analgesic and anxiolytic effects. This compound also has affinity for the δ-opioid receptor, which is involved in the modulation of mood and stress.
Biochemical and Physiological Effects:
This compound produces analgesic and anxiolytic effects by activating the μ-opioid receptor. It also produces sedation and respiratory depression, which are common side effects of opioids. This compound has been shown to reduce the release of glutamate, which is a neurotransmitter that is involved in the transmission of pain signals. This compound also increases the release of dopamine, which is a neurotransmitter that is involved in the reward system.
Vorteile Und Einschränkungen Für Laborexperimente
4-(4-chlorophenyl)-1-(2,4-difluorobenzyl)-4-piperidinol has several advantages for lab experiments. It is easy to synthesize and purify, and it has high affinity and selectivity for the μ-opioid receptor. However, this compound has several limitations. It produces sedation and respiratory depression, which can be lethal at high doses. This compound also has a short half-life, which limits its use in imaging studies.
Zukünftige Richtungen
There are several future directions for the research on 4-(4-chlorophenyl)-1-(2,4-difluorobenzyl)-4-piperidinol. One direction is to develop analogs of this compound with improved pharmacological properties, such as longer half-life and reduced side effects. Another direction is to investigate the potential therapeutic applications of this compound in humans, such as for the treatment of neuropathic pain, anxiety, and depression. Finally, this compound can be used as a tool to study the μ-opioid receptor and its role in pain, reward, and addiction.
Wissenschaftliche Forschungsanwendungen
4-(4-chlorophenyl)-1-(2,4-difluorobenzyl)-4-piperidinol has been extensively studied for its potential therapeutic applications. It has shown promising results in preclinical studies for the treatment of neuropathic pain, anxiety, and depression. This compound has also been investigated for its potential use as a radioligand for imaging studies in positron emission tomography (PET) and single-photon emission computed tomography (SPECT).
Eigenschaften
IUPAC Name |
4-(4-chlorophenyl)-1-[(2,4-difluorophenyl)methyl]piperidin-4-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClF2NO/c19-15-4-2-14(3-5-15)18(23)7-9-22(10-8-18)12-13-1-6-16(20)11-17(13)21/h1-6,11,23H,7-10,12H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHFPNNUUYMJOLM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(C2=CC=C(C=C2)Cl)O)CC3=C(C=C(C=C3)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClF2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-(4-phenyl-1H-imidazol-5-yl)imidazo[1,2-a]pyridine](/img/structure/B3849898.png)
![1-(2-methoxy-5-{[4-(2-methoxyethyl)-1-piperazinyl]methyl}phenoxy)-3-(1-piperidinyl)-2-propanol](/img/structure/B3849902.png)
![(3S*,4S*)-4-[(2,1,3-benzothiadiazol-5-ylmethyl)(methyl)amino]-1-(phenylsulfonyl)-3-pyrrolidinol](/img/structure/B3849910.png)
![1-[2-(4-chlorophenyl)ethyl]-N-methyl-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B3849913.png)




![2-[(2,5-dimethylbenzyl)(methyl)amino]-1-phenylethanol](/img/structure/B3849939.png)
![(3,4,5-trimethoxyphenyl)[2-(2,6,6-trimethyl-1-cyclohexen-1-yl)ethyl]amine](/img/structure/B3849944.png)

![1'-{[5-(4-nitrophenyl)-2-furyl]methyl}-1,4'-bipiperidine](/img/structure/B3849987.png)
![7-hydroxy-4-{2-[3-(1H-imidazol-1-yl)propoxy]phenyl}-6-methyl-3,4-dihydroquinolin-2(1H)-one](/img/structure/B3849990.png)
